1-Chloro-3-(3-chloropropoxy)propane
Overview
Description
1-Chloro-3-(3-chloropropoxy)propane is an organic compound with the molecular formula C6H12Cl2O and a molecular weight of 171.07 . It is also known as 1,7-二氯-4-氧杂庚烷 in Chinese .
Molecular Structure Analysis
The InChI code for 1-Chloro-3-(3-chloropropoxy)propane is 1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Chloro-3-(3-chloropropoxy)propane is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 210.2±15.0 °C at 760 mmHg . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Synthesis and Polymerization Initiators
1-Chloro-3-(3-chloropropoxy)propane and its derivatives have been explored for use in synthesis processes. For instance, Feng (2005) describes the preparation of 1-Chloro-3-(2′-ethoxyethoxy)-propane from 3-chloro-propanol, which can then be used to synthesize 3-(2′-Ethoxyethoxy)propyl lithium. This compound serves as an anion polymerization initiator, showcasing the potential of 1-Chloro-3-(3-chloropropoxy)propane in polymer chemistry (Feng, 2005).
Analytical Chemistry
In analytical chemistry, derivatives of 1-Chloro-3-(3-chloropropoxy)propane are used in methodologies for determining impurities in drugs. Gooty et al. (2016) developed a gas chromatography-mass spectrometry (GC-MS) method for determining genotoxic impurities in Fudosteine drugs, which included 3-chloro-1-propanol and 1,3-dichloropropane (Gooty et al., 2016).
Antioxidant Properties
1-Chloro-3-(3-chloropropoxy)propane derivatives have been investigated for their antioxidant properties. Veer (2010) explored 1:3-Bis-phenylamino-propane, derived from 1:3-diaminopropane, which exhibits antioxidant properties useful for rubber (Veer, 2010).
Food Contamination Analysis
The compound and its related structures are significant in the study of food contamination. Hamlet et al. (2002) reviewed the occurrence of 3-chloro-propane-1,2-diol (a related compound) in various food products, highlighting the importance of these compounds in food safety analysis (Hamlet et al., 2002).
Organic Synthesis and Ligand Formation
1-Chloro-3-(3-chloropropoxy)propane derivatives are crucial in organic synthesis and as ligands for complex formation. Russavskaya et al. (2006) demonstrated the synthesis of poly(trimethylene diselenides) from 1-bromo-3-chloropropane and elemental selenium, leading to important reagents for organic synthesis (Russavskaya et al., 2006).
Catalytic Applications
The compound's derivatives are used in catalysis. Finocchio et al. (2000) studied the conversion of C3 organic compounds over V–W–TiO2 SCR catalysts, showing their relevance in catalytic processes (Finocchio et al., 2000).
Food Safety and Quality Control
1-Chloro-3-(3-chloropropoxy)propane and its related compounds also play a role in ensuring food safety and quality. Brereton et al. (2001) conducted a collaborative study for the determination of 3-chloro-1,2-propanediol in foods, using gas chromatography with mass spectrometric detection (Brereton et al., 2001).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of 1-Chloro-3-(3-chloropropoxy)propane are used in the synthesis of β-blockers. Bredikhin et al. (2018) discussed the synthesis of β-blocker bupranolol from 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, a compound related to 1-Chloro-3-(3-chloropropoxy)propane (Bredikhin et al., 2018).
Environmental Applications
The environmental impact of 1-Chloro-3-(3-chloropropoxy)propane derivatives is also a research focus. Zhang et al. (2017) studied the atmospheric oxidation of chlorinated alkenes, including compounds similar to 1-Chloro-3-(3-chloropropoxy)propane, to understand their environmental behavior (Zhang et al., 2017).
Safety And Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H301-H311-H331-H341, which indicate toxicity if swallowed, in contact with skin, or if inhaled, and potential to cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-3-(3-chloropropoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANNJALMIGASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060872 | |
Record name | 1,1'-Oxybis[3-chloropropane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3-chloropropoxy)propane | |
CAS RN |
629-36-7 | |
Record name | 1,1′-Oxybis[3-chloropropane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1'-oxybis(3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 629-36-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1,1'-oxybis[3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Oxybis[3-chloropropane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3-chloropropyl) ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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